molecular formula C21H36O5 B10767827 Dinoprost methyl

Dinoprost methyl

Cat. No.: B10767827
M. Wt: 368.5 g/mol
InChI Key: PJDMFGSFLLCCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dinoprost methyl, also known as prostaglandin F2α methyl ester, is a synthetic derivative of prostaglandin F2α. Prostaglandins are a group of physiologically active lipid compounds having diverse hormone-like effects in animals. This compound is primarily used in veterinary medicine to induce labor and control reproductive cycles in animals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dinoprost methyl typically involves the esterification of prostaglandin F2α. This process can be carried out using various esterification agents such as methanol in the presence of an acid catalyst like sulfuric acid. The reaction is usually conducted under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Dinoprost methyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones and carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Dinoprost methyl has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying prostaglandin synthesis and reactions.

    Biology: Employed in studies related to reproductive biology and endocrinology.

    Medicine: Investigated for its potential therapeutic uses in managing reproductive health issues.

    Industry: Utilized in the development of veterinary pharmaceuticals.

Mechanism of Action

Dinoprost methyl exerts its effects by binding to prostaglandin receptors, particularly the prostaglandin F2α receptor. This binding triggers a cascade of intracellular events that lead to the contraction of smooth muscle tissues, such as those found in the uterus. The molecular pathways involved include the activation of phospholipase C and the subsequent release of intracellular calcium .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in its specific receptor binding profile and its methyl ester form, which can influence its pharmacokinetics and stability compared to other prostaglandins .

Properties

IUPAC Name

methyl 7-[3,5-dihydroxy-2-(3-hydroxyoct-1-enyl)cyclopentyl]hept-5-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-20,22-24H,3-4,6-7,9-12,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJDMFGSFLLCCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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